BDP-13176

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

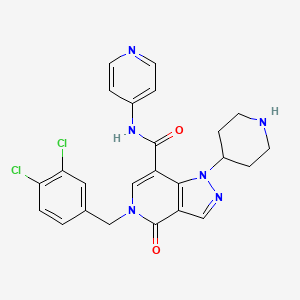

BDP-13176 ist ein potenter Inhibitor des Aktin-Bündelungsproteins Fascin-1. Fascin-1 ist ein Aktin-bindendes Protein, das eine entscheidende Rolle bei der Bildung von Zell-Oberflächenvorsprüngen wie Filopodien und Invadopodien spielt, die für die Zellmigration und Invasion unerlässlich sind. Fascin-1 kommt typischerweise in normalen Epithelgeweben nicht vor oder wird dort in geringen Mengen exprimiert, ist jedoch in verschiedenen Krebsarten überexprimiert, wo es zur Metastasierung von Krebszellen beiträgt, indem es die Zellmigration und Invasion fördert .

Herstellungsmethoden

Die Verbindung hat die Summenformel C24H22Cl2N6O2 und ein Molekulargewicht von 497,38 g/mol . Die Synthese erfolgt üblicherweise unter Verwendung von Reagenzien wie Dichlorbenzylchlorid, Piperidin und Pyridinderivaten unter kontrollierten Reaktionsbedingungen. Industrielle Produktionsmethoden können die Optimierung dieser Syntheserouten beinhalten, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

The compound has a molecular formula of C24H22Cl2N6O2 and a molecular weight of 497.38 g/mol . The synthetic route typically involves the use of reagents such as dichlorobenzyl chloride, piperidine, and pyridine derivatives under controlled reaction conditions. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

BDP-13176 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann Oxidationsreaktionen unterliegen, die seine chemische Struktur und biologische Aktivität verändern können.

Reduktion: Reduktionsreaktionen können die Verbindung ebenfalls verändern und möglicherweise ihre inhibitorischen Eigenschaften beeinflussen.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden, was zur Bildung neuer Derivate führt

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics

BDP-13176 has been primarily studied for its potential use in treating cancers characterized by high levels of Fascin-1 expression. By inhibiting this protein, this compound may reduce tumor cell migration and invasion, thereby limiting metastasis.

Table 1: Efficacy of this compound in Cancer Models

Mechanistic Studies

Research has also focused on understanding the mechanisms through which this compound exerts its inhibitory effects on Fascin-1. Studies indicate that the compound disrupts the binding of Fascin-1 to filamentous actin, which is crucial for maintaining cytoskeletal integrity in cancer cells .

Case Study: Mechanistic Insights

In a recent study, this compound was evaluated for its impact on cell morphology and motility in breast cancer cell lines. The results showed that treatment with this compound led to significant alterations in cell shape and reduced motility, confirming its role as a Fascin-1 inhibitor.

Combination Therapies

There is ongoing research into the potential of using this compound in combination with other therapeutic agents to enhance overall treatment efficacy. Combining Fascin inhibitors with conventional chemotherapeutics may provide synergistic effects, particularly in aggressive tumor types.

Table 2: Potential Combination Therapies with this compound

| Combination Agent | Cancer Type | Expected Outcome |

|---|---|---|

| Doxorubicin | Breast Cancer | Enhanced apoptosis |

| Cisplatin | Lung Cancer | Improved response rates |

| Paclitaxel | Ovarian Cancer | Synergistic inhibition of metastasis |

Clinical Development Status

Currently, this compound is in the discovery phase and has not yet entered clinical trials. However, its promising preclinical results suggest that it may soon be evaluated for safety and efficacy in human subjects .

Wirkmechanismus

BDP-13176 exerts its effects by binding to Fascin-1, thereby inhibiting its actin-bundling activity. This inhibition prevents the formation of filopodia and invadopodia, which are essential for cell migration and invasion. The molecular targets of this compound include the actin-binding sites of Fascin-1, and the pathways involved in its mechanism of action include the regulation of cytoskeletal dynamics and cell motility .

Vergleich Mit ähnlichen Verbindungen

BDP-13176 ist unter den Fascin-1-Inhibitoren aufgrund seiner hohen Potenz und Spezifität einzigartig. Ähnliche Verbindungen sind:

This compound zeichnet sich durch seine hohe Affinität zu Fascin-1 und seine Fähigkeit aus, die Aktin-Bündelung effektiv zu hemmen, was es zu einem wertvollen Werkzeug für die Untersuchung der Metastasierung von Krebszellen und anderer verwandter Prozesse macht .

Biologische Aktivität

BDP-13176 is a compound that has garnered attention in recent research for its inhibitory effects on the actin-bundling protein fascin-1 (Fscn1). This protein plays a significant role in various cellular processes, including cell migration, invasion, and immune response modulation. Understanding the biological activity of this compound is crucial for its potential therapeutic applications, particularly in cancer treatment.

This compound functions primarily as an inhibitor of fascin-1, which is involved in the bundling of actin filaments. This inhibition can lead to alterations in cell morphology and motility, impacting processes such as tumor metastasis and immune cell activation. Research indicates that this compound can modulate the immune response by affecting dendritic cells (DCs) and T-cell interactions.

Key Findings:

- Inhibition of Cytokine Production : this compound has been shown to attenuate the stimulation-induced upregulation of costimulatory receptors CD80 and CD86 in splenic DCs at higher concentrations, indicating a potential immunosuppressive effect at elevated doses .

- Effect on T-cell Activation : In T-cell coculture experiments, this compound influenced cytokine production, favoring Th2-associated cytokines (IL-13) at lower concentrations while reducing levels at higher concentrations . This suggests a complex role in regulating T-cell responses.

Case Studies

Several studies have explored the biological activity of this compound, highlighting its varying effects across different cell types and conditions.

Study 1: Immune Modulation

In a study assessing the effects on murine spleen cells, it was found that this compound did not significantly affect cell viability but altered cytokine production profiles. Specifically, it enhanced IL-9 and IL-13 production at low doses but inhibited these cytokines at higher concentrations .

Study 2: Cancer Cell Behavior

Research conducted on liver cancer cell lines (Huh7) demonstrated that this compound significantly restrained filopodia formation, a critical factor for cancer cell invasion and migration. However, it did not completely inhibit these invasive behaviors, suggesting that while it affects cytoskeletal dynamics, other pathways may still facilitate cell motility .

Data Tables

The following table summarizes key experimental findings regarding the effects of this compound on various biological parameters:

| Parameter | Concentration (M) | Effect Observed |

|---|---|---|

| CD80 Expression | 5 × 10^-5 | Attenuated at high concentration |

| Cytokine IL-9 Production | 10^-6 | Enhanced at low concentration |

| Cytokine IL-13 Production | 10^-6 | Enhanced at low concentration; reduced high |

| Filopodia Formation | 10 μM | Significantly restrained |

| Cell Viability | N/A | No significant effect |

Eigenschaften

IUPAC Name |

5-[(3,4-dichlorophenyl)methyl]-4-oxo-1-piperidin-4-yl-N-pyridin-4-ylpyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22Cl2N6O2/c25-20-2-1-15(11-21(20)26)13-31-14-19(23(33)30-16-3-7-27-8-4-16)22-18(24(31)34)12-29-32(22)17-5-9-28-10-6-17/h1-4,7-8,11-12,14,17,28H,5-6,9-10,13H2,(H,27,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOUOZDRMBLNSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C3=C(C=N2)C(=O)N(C=C3C(=O)NC4=CC=NC=C4)CC5=CC(=C(C=C5)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22Cl2N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.